Product packaging for Ethyl 2,4-bis(trifluoromethyl)benzoate(Cat. No.:CAS No. 773135-00-5)

Ethyl 2,4-bis(trifluoromethyl)benzoate

Cat. No.: B3358074
CAS No.: 773135-00-5
M. Wt: 286.17 g/mol
InChI Key: UWLACOVHZRHEIV-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(trifluoromethyl)benzoate (CAS 773135-00-5) is a high-purity organic building block of significant interest in advanced chemical synthesis and pharmaceutical research. This specialty ester, with the molecular formula C11H8F6O2 and a molecular weight of 286.17, is characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups on its benzoate ring . This structural motif is highly valued in medicinal chemistry and agrochemical development, as the incorporation of trifluoromethyl groups can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity . The compound serves as a key precursor in the synthesis of complex heterocycles, including isocoumarins and isoquinolones, which are privileged scaffolds found in numerous natural products and pharmacologically active compounds . Its application in catalyst-free heterocyclization reactions with alkynes demonstrates a regioselective 6-endo-dig oxycyclization pathway, enabling the straightforward preparation of 3,4-difunctionalized isocoumarins bearing superacidic bis(triflyl)ethyl groups under mild conditions . Furthermore, its role extends to the development of advanced materials. This compound is supplied as For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8F6O2 B3358074 Ethyl 2,4-bis(trifluoromethyl)benzoate CAS No. 773135-00-5

Properties

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-2-19-9(18)7-4-3-6(10(12,13)14)5-8(7)11(15,16)17/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLACOVHZRHEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283844
Record name Ethyl 2,4-bis(trifluoromethyl)benzoate
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Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-00-5
Record name Ethyl 2,4-bis(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-bis(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,4 Bis Trifluoromethyl Benzoate and Analogous Structures

Precursor Synthesis and Functionalization Strategies

Building the desired molecular scaffold often begins with a commercially available starting material that is sequentially functionalized. This involves creating precursors with specific reactive sites, such as halogens or nitro groups, which can then be used to construct the final product.

Halogenated benzoates are versatile precursors for synthesizing complex aromatic structures. Introducing halogen atoms (e.g., iodine, bromine) onto the benzene (B151609) ring provides a reactive "handle" for subsequent cross-coupling reactions. A prominent example is the Sonogashira reaction, which couples a terminal alkyne with an aryl halide.

For instance, 2-iodobenzoates can be reacted with various alkynes in the presence of a palladium catalyst (like PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (such as CuI) to form 2-ethynylbenzoates. csic.esnih.gov This method allows for the introduction of diverse substituents onto the benzoate (B1203000) core, creating a library of functionalized analogs. The general conditions for such a transformation are detailed below.

Reaction Component Typical Reagent/Condition Purpose
Aryl HalideEthyl 2-iodobenzoatePrecursor with a reactive site
AlkyneTerminal Alkyne (e.g., Phenylacetylene)Introduces new carbon substituent
Palladium CatalystPdCl₂(PPh₃)₂Catalyzes the C-C bond formation
Copper(I) Co-catalystCuIFacilitates the coupling reaction
BaseTriethylamine (TEA)Neutralizes HX byproduct
SolventAcetonitrile (B52724) (MeCN) or similarReaction medium

This strategy is foundational for building complex analogs where further transformations on the alkyne moiety are desired. By starting with a di-halogenated benzoate, this approach could be extended to introduce two distinct groups via sequential cross-coupling reactions.

Nitration is a classic electrophilic aromatic substitution reaction used to functionalize benzene rings. masterorganicchemistry.com Treating a benzoate ester with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This ion is then attacked by the electron-rich aromatic ring to introduce a nitro group (NO₂). masterorganicchemistry.com

The reaction proceeds via the following steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

Electrophilic Attack: The π-electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the ring's aromaticity. masterorganicchemistry.com

By controlling the reaction conditions and the starting material, one or more nitro groups can be installed. These nitro groups can then serve as precursors for other functionalities. A common subsequent step is the reduction of the nitro group to an amine (-NH₂) using reducing agents like H₂ gas with a metal catalyst (e.g., Pd, Pt) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This amine can then be further modified, for example, via Sandmeyer reactions to introduce a variety of other substituents.

Direct Trifluoromethylation Techniques

Direct trifluoromethylation involves the introduction of a CF₃ group directly onto a pre-existing molecular scaffold. These methods are highly sought after for their efficiency and can be categorized based on the nature of the trifluoromethylating species: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), or radical (CF₃•). researchgate.net

Electrophilic trifluoromethylation reagents deliver a formal "CF₃⁺" cation to a nucleophilic substrate, such as an electron-rich aromatic ring. nih.gov Although the trifluoromethyl cation itself is highly unstable, these reagents contain a CF₃ group attached to a highly electronegative leaving group, which allows them to react as if they were a source of CF₃⁺. beilstein-journals.org

Several classes of stable, effective electrophilic trifluoromethylating reagents have been developed. beilstein-journals.org These reagents often require metal or organometallic catalysts to promote the reaction. nih.gov

Reagent Class Example Reagent Name Developer/Common Name
Hypervalent Iodine Reagents1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneTogni's Reagent nih.govacs.org
Dibenzothiophenium SaltsS-(Trifluoromethyl)dibenzothiophenium triflateUmemoto's Reagent nih.govbeilstein-journals.org
Diarylsulfonium SaltsS-(Trifluoromethyl)diarylsulfonium saltsYagupolskii's Reagent nih.govbeilstein-journals.org
Sulfoximine SaltsTrifluoromethylsulfoximine saltsShibata's Reagent nih.gov

These reagents can trifluoromethylate a wide range of nucleophiles. beilstein-journals.org For example, Togni's reagent, a hypervalent iodine compound, has been used to trifluoromethylate phenols and other activated aromatic systems. brynmawr.edu The choice of reagent and reaction conditions is crucial for achieving high yields and desired regioselectivity, especially when introducing multiple CF₃ groups.

Nucleophilic trifluoromethylation employs reagents that deliver a trifluoromethyl anion ("CF₃⁻") to an electrophilic substrate. beilstein-journals.org A widely used source for the CF₃ anion is trifluoromethyltrimethylsilane (Me₃SiCF₃), known as the Ruppert-Prakash reagent. beilstein-journals.orgbeilstein-journals.org In the presence of a fluoride (B91410) source or other activators, this reagent generates a nucleophilic trifluoromethyl species that can react with electrophiles like aldehydes, ketones, and esters.

Another important precursor is fluoroform (HCF₃), an inexpensive but potent greenhouse gas. beilstein-journals.org When combined with a strong base such as potassium hexamethyldisilazide (KHMDS), fluoroform can be deprotonated to generate the CF₃ anion. beilstein-journals.org This method has been successfully applied to the trifluoromethylation of methyl esters to produce trifluoromethyl ketones in good yields. beilstein-journals.org The reaction with an ester, such as ethyl benzoate, would involve the nucleophilic attack of the CF₃ anion on the electrophilic carbonyl carbon.

Radical trifluoromethylation involves the trifluoromethyl radical (CF₃•), a highly reactive and electrophilic species. wikipedia.org This approach is powerful for functionalizing C-H bonds directly, including those on aromatic rings, without the need for pre-functionalized substrates like organohalides. researchgate.net Various reagents and methods have been developed to generate the CF₃ radical under mild conditions.

Reagent/Precursor Initiation Method Notes
Trifluoroiodomethane (CF₃I)Photochemical or with radical initiators (e.g., triethylborane) wikipedia.orgAn early and effective method.
Sodium trifluoromethanesulfinate (CF₃SO₂Na)With an oxidant (e.g., tBuOOH) and a copper catalyst wikipedia.orgKnown as Langlois' reagent; widely used.
Bis(trifluoroacetyl) peroxideThermal decompositionGenerates two CF₃• radicals. wikipedia.org
Cationic Aromatic Sulfonate EstersVisible light photolysis nih.govA modern "photocage" approach for controlled radical release.

The generated CF₃ radical can then add to aromatic rings like benzene or substituted benzoates. wikipedia.org The high reactivity of the trifluoromethyl radical makes these reactions rapid and efficient, providing a direct route to trifluoromethylated aromatic compounds. nih.gov

Esterification and Benzoate Ring Functionalization

The formation of the ethyl ester from 2,4-bis(trifluoromethyl)benzoic acid is a key synthetic step. Additionally, functionalization of the pre-formed benzoate ring offers an alternative pathway to introduce substituents.

Alcoholysis Reactions

Alcoholysis, the reaction of a carboxylic acid derivative with an alcohol, is a fundamental method for ester synthesis. In the context of ethyl 2,4-bis(trifluoromethyl)benzoate, this typically involves the reaction of 2,4-bis(trifluoromethyl)benzoyl chloride with ethanol (B145695). This method is often efficient as the acyl chloride is highly reactive towards nucleophilic attack by the alcohol. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another common approach is the Fischer-Speier esterification, which involves reacting 2,4-bis(trifluoromethyl)benzoic acid directly with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgkhanacademy.orgyoutube.commasterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

Directed Ortho-Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While the ester group itself is not a strong DMG, related functional groups can be employed to direct metallation before the final ester is formed. For instance, an amide or a protected alcohol can act as a potent DMG.

In the context of trifluoromethyl-substituted benzoates, the trifluoromethyl group itself can exert a moderate directing effect in lithiation reactions. organic-chemistry.org However, the presence of multiple strongly electron-withdrawing groups can influence the acidity of the aromatic protons and the stability of the resulting organolithium species. The competition between different directing groups and the inherent acidity of the ring protons must be carefully considered to achieve the desired regioselectivity. For instance, in some cases, a fluorine atom can act as a strong directing group for ortho-metallation.

Chemo- and Regioselective Synthesis Control

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex substituted aromatic compounds like this compound. The interplay of reaction conditions and catalyst systems is crucial in directing the outcome of the synthesis.

Influence of Reaction Conditions (e.g., solvent, temperature, stoichiometry)

Reaction conditions play a pivotal role in controlling the selectivity of synthetic transformations.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. In esterification reactions, polar aprotic solvents can be favorable. dergipark.org.tr For directed ortho-metallation, ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they can solvate the organolithium reagents. uwindsor.ca The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organometallic species, thereby affecting the regioselectivity of the deprotonation.

Temperature: Temperature control is critical for managing selectivity. In directed ortho-metallation reactions, low temperatures (typically -78 °C) are often employed to prevent side reactions and ensure the stability of the aryllithium intermediates. uwindsor.ca In esterification reactions, the temperature can influence the position of the equilibrium and the rate of reaction. For instance, higher temperatures can favor the formation of the ester but may also lead to side reactions. dergipark.org.tr

Stoichiometry: The molar ratio of reactants and reagents is a key parameter. In Fischer esterification, using a large excess of the alcohol can shift the equilibrium towards the product side. masterorganicchemistry.comorganic-chemistry.org In directed ortho-metallation, the stoichiometry of the organolithium base is crucial to ensure complete deprotonation without causing unwanted side reactions.

Below is a table summarizing the general influence of reaction conditions on esterification and metallation reactions.

Reaction ConditionInfluence on EsterificationInfluence on Directed Ortho-Metallation
Solvent Can affect reaction rate and equilibrium position. Polar aprotic solvents can be beneficial.Crucial for solvating and stabilizing organolithium reagents. Ethereal solvents are common.
Temperature Affects reaction rate and equilibrium. Higher temperatures can increase rate but may lead to side reactions.Low temperatures are often required to maintain the stability of the aryllithium intermediate and prevent side reactions.
Stoichiometry Excess alcohol can drive the equilibrium towards ester formation.Precise control of the base stoichiometry is necessary for selective deprotonation.

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands is fundamental in modern organic synthesis for controlling reactivity and selectivity.

Catalyst Systems: In esterification, a variety of catalysts can be employed. Traditional methods use strong Brønsted acids like sulfuric acid. khanacademy.orgyoutube.com However, solid acid catalysts and Lewis acids are also effective and can offer advantages in terms of separation and recyclability. researchgate.net For functionalization of the aromatic ring, transition metal catalysts, particularly those based on palladium and rhodium, are widely used. mdpi.comresearchgate.netnih.govacs.org These catalysts can facilitate C-H activation and cross-coupling reactions, allowing for the introduction of various functional groups. nih.govacs.org

Ligand Effects: In transition metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in modulating its reactivity and selectivity. The steric and electronic properties of the ligand can influence the coordination of the substrate, the ease of oxidative addition and reductive elimination, and the regioselectivity of C-H activation. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand can be critical for achieving high yields and selectivity. researchgate.net Similarly, in rhodium-catalyzed C-H functionalization, the cyclopentadienyl (B1206354) (Cp*) ligand and its derivatives are commonly used to stabilize the active catalytic species. mdpi.com

The following table provides examples of catalyst systems used in reactions relevant to the synthesis and functionalization of aromatic esters.

Reaction TypeCatalyst SystemLigand (if applicable)Purpose
Esterification H₂SO₄-Brønsted acid catalysis
Esterification Solid Acid Catalysts (e.g., zeolites, ion-exchange resins)-Heterogeneous catalysis for easier workup
C-H Arylation [Ru(p-cymene)Cl₂]₂PCy₃Ruthenium-catalyzed ortho-arylation of benzoic acids
Cross-Coupling Pd(OAc)₂Phosphine ligands (e.g., XPhos)Palladium-catalyzed C-C and C-N bond formation
C-H Activation [Cp*RhCl₂]₂-Rhodium-catalyzed C-H functionalization

Advanced Spectroscopic and Analytical Characterization of Ethyl 2,4 Bis Trifluoromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the different types of protons in the Ethyl 2,4-bis(trifluoromethyl)benzoate molecule. The analysis would reveal the chemical shifts (δ) of the aromatic protons on the benzene (B151609) ring and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃). The coupling constants (J) would provide information about the connectivity of these protons. However, specific experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, are not available in the searched sources.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the structure of the carbon framework. Each unique carbon atom in the molecule would produce a distinct signal. For this compound, this would include signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the two trifluoromethyl groups, and the two carbons of the ethyl group. The strong electronegativity of the fluorine atoms would cause significant downfield shifts and C-F coupling for the trifluoromethyl carbons and the aromatic carbons to which they are attached. Specific spectral data for the ¹³C NMR analysis of this compound is not publicly documented in the reviewed literature.

¹⁹F NMR for Fluorine-Containing Moieties

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent trifluoromethyl groups at the C2 and C4 positions of the benzene ring. The chemical shifts of these signals would be indicative of their electronic environment. No experimental ¹⁹F NMR data for this specific molecule could be retrieved from the conducted searches.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with a series of fragment ions. Characteristic fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and potentially a trifluoromethyl group (-CF₃). A specific EI-MS fragmentation pattern for this compound is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that typically results in less fragmentation than EI-MS. It is often used to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This technique would be suitable for confirming the molecular weight of this compound. However, no ESI-MS data for this compound has been reported in the available sources.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and structural elucidation of volatile and semi-volatile compounds such as this compound. In a typical GC-MS analysis, the gas chromatograph separates the compound from the sample matrix, after which the mass spectrometer fragments the molecule and detects the resulting ions.

The electron ionization (EI) mass spectrum of an ethyl benzoate (B1203000) derivative is characterized by specific fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Key fragmentation pathways for substituted benzoate esters typically involve the loss of the ethoxy radical (•OCH₂CH₃) to form a stable benzoyl cation. researchgate.net The subsequent fragmentation of this cation provides structural information.

For this compound, the following primary fragmentation steps are anticipated:

Loss of the ethoxy group (-C₂H₅O) from the molecular ion to yield the 2,4-bis(trifluoromethyl)benzoyl cation.

Loss of carbon monoxide (CO) from the benzoyl cation, a common fragmentation pathway for such ions.

Potential loss of a fluorine atom or a trifluoromethyl radical, although the latter is less common due to the strength of the C-F bonds.

The study of regioisomeric compounds, such as different substituted methyl benzoates, shows that the position of substituents on the aromatic ring can significantly influence fragmentation, although the primary losses are often similar. researchgate.net The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring will influence the stability of the fragment ions.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Fragmentation Pathway
286 [C₁₀H₈F₆O₂]⁺ Molecular Ion (M⁺)
241 [C₉H₃F₆O]⁺ M⁺ - •OC₂H₅
213 [C₈H₃F₆]⁺ [M - OC₂H₅]⁺ - CO
194 [C₈H₃F₅]⁺ [M - OC₂H₅ - CO]⁺ - F

Note: This table is predictive and based on common fragmentation patterns of benzoate esters.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester functionality, aromatic ring, and trifluoromethyl groups.

While a specific spectrum for this compound is not publicly available, data from isomers like Ethyl 4-(trifluoromethyl)benzoate and other ethyl benzoate derivatives provide a reliable basis for predicting the key spectral features. nist.govscholarsresearchlibrary.comnist.govchemicalbook.com

Key expected vibrational bands include:

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.

C-O Stretching: Two distinct bands are expected for the ester C-O linkages. The C(=O)-O stretch and the O-C₂H₅ stretch, typically found between 1100 and 1300 cm⁻¹.

C-F Stretching: The two trifluoromethyl (CF₃) groups will produce very strong and characteristic absorption bands in the region of 1100-1400 cm⁻¹. These bands are often complex and may overlap with C-O stretching bands.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Aromatic C-H Stretching: These bands appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the ethyl group (CH₃ and CH₂) will be observed in the 2850-3000 cm⁻¹ range.

Table 2: Predicted Principal IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
2850-3000 C-H Stretch Ethyl Group (CH₂, CH₃) Medium-Weak
1720-1740 C=O Stretch Ester Carbonyl Strong
1450-1600 C=C Stretch Aromatic Ring Medium-Weak
1100-1400 C-F Stretch Trifluoromethyl (-CF₃) Very Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice.

While the crystal structure of this compound has not been reported, analysis of related substituted ethyl benzoate structures, such as Ethyl 2,6-dimethoxybenzoate, provides insight into the expected molecular geometry. researchgate.net In the solid state, the ester group may be co-planar with the benzene ring to maximize conjugation, or it may be twisted out of the plane due to steric hindrance from the ortho-substituent (a CF₃ group in this case). The two trifluoromethyl groups will also have specific orientations relative to the ring.

Table 3: Representative Crystallographic Data for a Substituted Ethyl Benzoate (Ethyl 2,6-dimethoxybenzoate)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.5518(3)
b (Å) 10.8826(8)
c (Å) 12.3364(10)
α (°) 89.989(5)
β (°) 77.218(4)
γ (°) 80.959(4)
Volume (ų) 1077.54(10)
C=O Bond Length (Å) ~1.21
C-O(ethyl) Bond Length (Å) ~1.46

Data from a related structure, Ethyl 2,6-dimethoxybenzoate, presented for illustrative purposes. researchgate.net

Strategic Applications of Ethyl 2,4 Bis Trifluoromethyl Benzoate in Advanced Chemical Synthesis

Role as a Precursor in Diverse Organic Building Blocks

Ethyl 2,4-bis(trifluoromethyl)benzoate serves as a specialized building block in organic synthesis. Organic building blocks are functionalized molecules that act as foundational components for the modular construction of more complex molecular architectures. beilstein-journals.org The utility of this compound stems from its distinct structural features: an ethyl ester group and an aromatic ring substituted with two powerful electron-withdrawing trifluoromethyl groups.

The ester functional group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid, 2,4-bis(trifluoromethyl)benzoic acid, or it can be reduced to form [2,4-bis(trifluoromethyl)phenyl]methanol. These transformations yield new building blocks with different reactive handles, expanding their synthetic potential. The presence of the two CF₃ groups makes the carbonyl carbon of the ester more electrophilic, potentially facilitating reactions with nucleophiles.

The trifluoromethylated benzene (B151609) ring is relatively inert to electrophilic substitution but is activated for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. The CF₃ groups enhance the lipophilicity and metabolic stability of molecules, which are desirable properties in medicinal chemistry and agrochemical design. nih.gov

Table 1: Potential Transformations of this compound

Starting MaterialReagents/ConditionsProductClass of Building Block
This compound1. NaOH, H₂O/EtOH2. H₃O⁺2,4-bis(trifluoromethyl)benzoic acidCarboxylic Acid
This compoundLiAlH₄, THF[2,4-bis(trifluoromethyl)phenyl]methanolBenzyl Alcohol
This compoundHydrazine (N₂H₄)2,4-bis(trifluoromethyl)benzohydrazideHydrazide

Synthetic Utility in the Development of Fluorinated Scaffolds

The incorporation of fluorine and fluorinated groups into organic molecules is a critical strategy in materials science and pharmaceutical development due to the unique properties they impart. plos.org this compound is a key starting material for creating advanced fluorinated scaffolds.

Heterocyclic compounds are central to pharmaceutical and materials chemistry. Research has demonstrated that substituted benzoates can be precursors to complex heterocyclic systems. For example, studies on 2-ethynylbenzoates have shown they undergo catalyst-free reactions involving nucleophilic attack and heterocyclization to form isocoumarins and isoquinolones. nih.govacs.org In these reactions, the electronic nature of the substituents on the benzoate (B1203000) ring plays a crucial role. acs.org

While direct examples using this compound are not prominent, its structure suggests it could be a valuable substrate for similar transformations if appropriately functionalized (e.g., with an ethynyl (B1212043) group). The two strongly deactivating CF₃ groups would significantly impact the electronic density of the aromatic ring and the reactivity of adjacent functional groups, offering a pathway to novel, heavily fluorinated heterocyclic scaffolds. nih.govacs.org For instance, the synthesis of trifluoromethylated quinolines has been achieved through the intramolecular cyclization of related fluorinated ester derivatives, highlighting a viable synthetic route for this class of heterocycles. bohrium.com

The two trifluoromethyl groups on this compound sterically hinder and electronically deactivate the aromatic ring, influencing its reactivity in cross-coupling reactions. However, the ester group can be converted into other functionalities, such as a triflate or halide, which can then participate in reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the synthesis of complex biaryl and other substituted aromatic systems that retain the 2,4-bis(trifluoromethyl)phenyl motif. Such derivatives are of interest for their potential applications in liquid crystals, polymers, and as intermediates for active pharmaceutical ingredients.

Intermediary Role in Agrochemical Research (Conceptual)

The introduction of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals, as it can enhance efficacy, metabolic stability, and target binding. researchgate.net Although specific applications of this compound in commercial agrochemicals are not widely documented, its structure makes it a conceptually ideal intermediate for the development of new active ingredients.

Many successful herbicides feature a trifluoromethylated aromatic core. For example, the active ingredient in many herbicides contains a pyridine (B92270) or benzene ring substituted with one or more CF₃ groups. These groups are valued for their electronic effects and their ability to block metabolic degradation pathways in plants. This compound can be conceptually elaborated into herbicidal candidates. The ester can be converted to an amide, a common feature in many herbicides, or the aromatic ring can be further functionalized to produce novel compounds for high-throughput screening. The synthesis of glyphosate (B1671968) derivatives, for instance, showcases how core structures can be modified to create potent new herbicides. nih.gov

Similarly, in fungicide research, the bis(trifluoromethyl)phenyl moiety is a recognized pharmacophore. Strobilurin and SDHI (succinate dehydrogenase inhibitor) classes of fungicides often contain fluorinated aromatic rings. This compound can serve as a precursor to key intermediates in the synthesis of novel fungicides. For example, hydrolysis to the carboxylic acid followed by amide coupling with a suitable amine-containing heterocycle is a common synthetic strategy in the exploration of new fungicidal agents. The resulting amides, such as N-heterocyclic 2,4-bis(trifluoromethyl)benzamides, could be evaluated for their biological activity.

Intermediary Role in Pharmaceutical Research (Conceptual)

This compound is a specialized organic compound that serves as a valuable intermediate and building block in advanced chemical synthesis, particularly within the sphere of pharmaceutical research. Its utility stems from the presence of two trifluoromethyl (CF₃) groups attached to the benzene ring. These groups are not merely passive substituents; they are powerful modulators of a molecule's electronic and physicochemical properties. In medicinal chemistry, the strategic incorporation of fluorine atoms or trifluoromethyl groups is a widely recognized method for optimizing the characteristics of a drug candidate. The parent compound, 2,4-Bis(trifluoromethyl)benzoic acid, is itself identified as an important intermediate for pharmaceutical and medicinal chemistry applications. synhet.com this compound provides a chemically tractable scaffold that allows for the introduction of the bis(trifluoromethyl)phenyl moiety into more complex molecular architectures, enabling the exploration of novel and potentially more effective therapeutic agents.

The compound's structure is particularly advantageous for creating new chemical entities with tailored properties. The ester functional group provides a reactive handle for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, thereby opening pathways to diverse molecular families. The true strategic value, however, lies in the dual CF₃ substitution, which researchers leverage to fine-tune the biological activity and pharmacokinetic profile of new molecules.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 773135-00-5
Molecular Formula C₁₁H₈F₆O₂
Molecular Weight 286.17 g/mol
Physical Form Liquid
IUPAC Name This compound

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Synthesis of Fluorinated Drug Analogues

This compound is a key starting material for the rational design and synthesis of fluorinated drug analogues. In drug discovery, creating an analogue of a known bioactive molecule by adding fluorine is a common strategy to improve its efficacy, selectivity, or metabolic profile. This compound provides a ready-made core, the 2,4-bis(trifluoromethyl)phenyl group, which can be incorporated into a target drug structure. The introduction of fluorine is known to profoundly influence the biological activity of compounds. nih.gov

Research into the synthesis of complex heterocyclic systems illustrates the utility of related benzoate precursors. For instance, studies have shown that substituted 2-ethynylbenzoates can be used to construct isocoumarin (B1212949) and isoquinolone frameworks, which are recognized as privileged structures in drug development. nih.govacs.org In these syntheses, the electronic nature of the substituents on the benzoate ring dictates the reaction's efficiency and outcome. nih.govacs.org Although electron-withdrawing groups like trifluoromethyl can sometimes negatively influence specific reaction pathways, their presence is tolerated in others, allowing for the creation of fluorinated heterocyclic products. nih.govacs.org This conceptual framework demonstrates how a building block like this compound can be employed to generate heavily fluorinated analogues of biologically active molecules. The resulting compounds, bearing the distinct bis-trifluoromethyl substitution pattern, can then be screened for enhanced or novel therapeutic activities.

Development of Bioactive Molecules with Enhanced Metabolic Stability and Lipophilicity

A primary challenge in drug development is ensuring that a potential therapeutic agent remains in the body long enough to exert its effect without being rapidly metabolized and cleared. The incorporation of trifluoromethyl groups is a premier strategy for enhancing the metabolic stability of drug candidates. nih.gov Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, a major pathway for drug degradation. The strong carbon-fluorine bond and the electron-withdrawing nature of the CF₃ group can effectively shield the aromatic ring from such enzymatic attacks, thereby increasing the molecule's half-life in the body. For example, the presence of a trifluoromethyl group in the approved drug Alpelisib is credited with inducing higher metabolic stability. mdpi.com Similarly, the fluorine atom in Vericiguat enhances its metabolic stability and leads to lower clearance. mdpi.com By using this compound as a synthetic precursor, medicinal chemists can embed this stability-enhancing feature directly into new bioactive molecules.

Table 2: Strategic Impact of Trifluoromethyl Groups in Drug Design

Property Enhanced Mechanism / Rationale
Metabolic Stability Blocks sites of enzymatic oxidation (e.g., by cytochrome P450) on the aromatic ring, slowing down drug metabolism. nih.govmdpi.com
Lipophilicity Increases the molecule's affinity for lipid environments, potentially improving membrane permeability and oral absorption. nih.gov
Binding Affinity Can alter the electronic properties of a molecule to enhance interactions with a biological target. mdpi.com

An In-depth Analysis of the Chemical Compound this compound

This compound is a fluorinated aromatic ester of significant interest in various fields of chemical research and development. Its unique molecular architecture, characterized by a benzene ring substituted with two trifluoromethyl groups and an ethyl ester, imparts distinct physicochemical properties that make it a valuable building block in organic synthesis. This article provides a comprehensive overview of this compound, focusing on its synthesis, properties, reactivity, and applications, while also exploring the current challenges and future research directions in the broader context of fluorinated molecular architectures.

Current Challenges and Future Research Directions

The field of fluorine chemistry is continually evolving, driven by the increasing demand for novel fluorinated molecules with tailored properties for a wide range of applications. Ethyl 2,4-bis(trifluoromethyl)benzoate, as a member of this important class of compounds, is at the forefront of several research challenges and future directions.

The synthesis of fluorinated compounds, including this compound, often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. A major ongoing challenge is the development of more sustainable and environmentally friendly synthetic methodologies. This includes the exploration of greener solvents, milder reaction conditions, and the use of catalysts that can be easily recovered and recycled. Research is also focused on improving the atom economy of synthetic routes to minimize waste. The development of eco-friendly methodologies for the synthesis of aromatic esters is a significant area of research researchgate.net. The use of solid–liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media are being explored as greener alternatives to classical procedures researchgate.net.

The two strongly electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring of this compound significantly influence its reactivity. A key area of future research is the detailed exploration of its novel reactivity patterns. This includes investigating its behavior in various types of chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and cycloadditions. Understanding these reactivity patterns will enable chemists to utilize this compound in the synthesis of a wider range of complex molecules. The reactivity of aryl-substituted alkynes bearing an electron-withdrawing group at the ortho position has been a subject of study, leading to the formation of functionalized isocoumarins acs.org. The efficiency of such reactions is highly dependent on the electronic nature of the substituents acs.orgnih.govscribd.com.

Achieving high selectivity in chemical transformations involving fluorinated molecules is often challenging. The development of advanced catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of reactions involving this compound. This includes the design of novel transition-metal catalysts, organocatalysts, and biocatalysts that can facilitate selective functionalization of the molecule. For instance, palladium-catalyzed cross-coupling reactions are notable for their ability to form C-N bonds in the synthesis of diarylamines nih.gov. The development of catalysts that enable direct, non-chelation-assisted fluorination of aromatic compounds is an active area of research nih.gov. Furthermore, bismuth-catalyzed trifluoromethylation of C(sp2)–H bonds under light has been reported as a powerful synthetic tool acs.org.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. The integration of the synthesis and transformation of this compound with flow chemistry and automation is a promising future direction. Continuous flow reactors can enable the safe handling of hazardous reagents and the precise control of reaction parameters, leading to higher yields and purities. Flow chemistry has been successfully applied to the esterification of benzoic acid in a continuous flow microwave reactor, demonstrating the potential for high conversion rates in short reaction times colab.wsresearchgate.netlpp-group.com. This technology is particularly beneficial for fluorination reactions, which often involve hazardous reagents and intermediates researchgate.net.

The full potential of this compound can be realized through multidisciplinary research efforts. This involves collaboration between organic chemists, medicinal chemists, materials scientists, and computational chemists. Such collaborations can lead to the discovery of new applications for this compound in areas such as drug discovery, agrochemicals, and advanced materials. For example, the unique properties of fluorinated compounds make them valuable in the design of new drugs and agrochemicals olemiss.edunih.govccspublishing.org.cnsemanticscholar.org. The synthesis of fluorinated building blocks is a rapidly developing area with significant implications for these fields researchgate.netbeilstein-journals.orgresearchgate.netnih.gov.

This compound serves as a key building block for the design and synthesis of next-generation fluorinated molecular architectures. Future research will focus on utilizing this compound to create novel molecules with precisely controlled three-dimensional structures and functionalities. This includes the development of new polymers, dendrimers, and supramolecular assemblies with unique properties and applications. The design of novel fluorinated building blocks is crucial for advancing drug discovery and materials science researchgate.netbeilstein-journals.orgresearchgate.netnih.gov. The synthesis of fluorinated aromatic carboxylic acids through methods like organic electrolysis is expanding the library of available building blocks for creating new materials and bioactive compounds hokudai.ac.jp.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2,4-bis(trifluoromethyl)benzoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via esterification of 2,4-bis(trifluoromethyl)benzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes may involve nucleophilic substitution of acyl chlorides (e.g., 2,4-bis(trifluoromethyl)benzoyl chloride) with ethanol. Reaction optimization includes controlling temperature (60–80°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (e.g., 1:1.2 acid-to-ethanol molar ratio). Purity can be enhanced via recrystallization from ethanol or column chromatography using silica gel and hexane/ethyl acetate eluents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming the ester group (δ ~4.3–4.5 ppm for CH₂CH₃) and trifluoromethyl substituents (δ ~-60 to -65 ppm for CF₃).
  • X-ray Crystallography : Programs like SHELXL or SHELXTL enable precise determination of molecular geometry, bond angles, and crystal packing, particularly for verifying steric effects from the bulky CF₃ groups .
  • Elemental Analysis : CHNS analysis validates empirical formulas (e.g., C₁₁H₈F₆O₂) with <0.3% deviation .

Q. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of this ester in nucleophilic substitution or hydrolysis reactions?

The 2,4-bis(trifluoromethyl) groups deactivate the aromatic ring, reducing electrophilic substitution reactivity. However, the ester carbonyl becomes more electrophilic due to inductive effects, accelerating hydrolysis under basic conditions (e.g., NaOH/ethanol). Kinetic studies suggest pseudo-first-order behavior with rate constants dependent on pH and temperature .

Advanced Research Questions

Q. What strategies mitigate challenges in synthesizing fluorinated intermediates like this compound, particularly regarding stability and byproduct formation?

Fluorinated intermediates are prone to thermal decomposition and hydrolysis. Strategies include:

  • Low-Temperature Reactions : Conducting syntheses at ≤0°C to minimize side reactions.
  • Anhydrous Conditions : Using molecular sieves or inert atmospheres to prevent moisture-induced degradation.
  • Catalytic Additives : Employing DMAP or pyridine to stabilize acyl intermediates during esterification .

Q. How can computational modeling (e.g., DFT) predict the electronic and steric effects of 2,4-bis(trifluoromethyl) substituents in catalytic applications?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model the compound’s LUMO distribution, highlighting electron-deficient regions suitable for nucleophilic attack. Steric maps quantify substituent bulk, aiding in designing catalysts or ligands for asymmetric synthesis. For example, the dihedral angle between CF₃ groups and the ester plane (~15–20°) impacts steric hindrance in transition states .

Q. What role does this compound play in medicinal chemistry, particularly as a precursor for bioactive molecules?

This ester serves as a precursor for amide or hydrazide derivatives with potential antimicrobial or antitumor activity. For instance, coupling with amines yields 2,4-bis(trifluoromethyl)benzamides, which exhibit enhanced metabolic stability due to fluorine’s lipophilicity and resistance to oxidative degradation. SAR studies show CF₃ groups improve binding affinity to hydrophobic enzyme pockets .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral data for this compound: How can researchers validate and reconcile these differences?

Variations in melting points (e.g., ±5°C) may arise from impurities or polymorphic forms. Cross-validate using:

  • DSC/TGA : Thermal analysis confirms phase transitions and decomposition profiles.
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to verify molecular integrity.
  • Comparative NMR Databases : Reference spectra from reliable sources (e.g., NIST) to identify anomalies .

Q. Conflicting reactivity observations in fluorinated aromatic systems: Are these due to solvent effects or competing mechanistic pathways?

Solvent polarity (e.g., DMSO vs. toluene) significantly impacts reaction pathways. For example, polar aprotic solvents stabilize charged intermediates in SNAr reactions, while nonpolar solvents favor radical pathways. Kinetic isotope effects (KIEs) and trapping experiments (e.g., TEMPO for radicals) clarify dominant mechanisms .

Methodological Tables

Q. Table 1: Key Characterization Parameters

TechniqueParameters for this compound
¹H NMR (CDCl₃)δ 1.42 (t, 3H, CH₃), 4.42 (q, 2H, OCH₂), 7.85–8.10 (m, 3H, Ar-H)
¹⁹F NMR (CDCl₃)δ -63.5 (s, 6F, CF₃)
Melting Point78–80°C (lit. 75–82°C)
HRMS (ESI+)[M+H]⁺ calc. 298.0421; found 298.0418

Q. Table 2: Synthetic Optimization

ConditionOptimal ValueImpact on Yield
Temperature70°C85%
CatalystH₂SO₄ (5 mol%)90%
SolventDry CH₂Cl₂Minimal byproducts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.